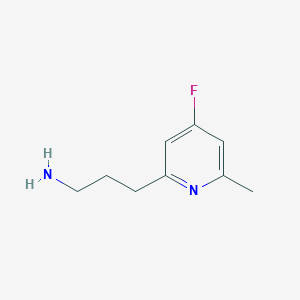
3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-fluoro-6-methylpyridine with a suitable amine precursor. The reaction typically requires a base, such as sodium hydride or potassium carbonate, to facilitate the substitution process. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .
Applications De Recherche Scientifique
3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(6-Methylpyridin-2-YL)propan-1-amine: Similar structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluoro-2-methylpyridine: Contains the fluorine and methyl groups on the pyridine ring but lacks the propan-1-amine side chain.
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine: Similar structure with an additional methyl group on the amine side chain.
Uniqueness
The presence of both the fluorine atom and the propan-1-amine side chain in 3-(4-Fluoro-6-methylpyridin-2-YL)propan-1-amine makes it unique compared to other similar compounds. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to specific molecular targets .
Propriétés
Formule moléculaire |
C9H13FN2 |
|---|---|
Poids moléculaire |
168.21 g/mol |
Nom IUPAC |
3-(4-fluoro-6-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H13FN2/c1-7-5-8(10)6-9(12-7)3-2-4-11/h5-6H,2-4,11H2,1H3 |
Clé InChI |
IXJCOBVVHMKOJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)CCCN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















